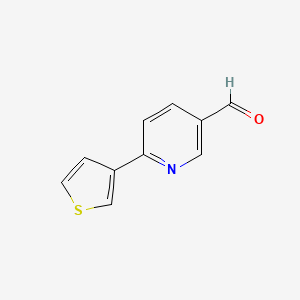
6-(3-Thienyl)nicotinaldehyde
描述
6-(3-Thienyl)nicotinaldehyde is an organic compound with the molecular formula C10H7NOS It consists of a nicotinaldehyde moiety substituted with a thienyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thienyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde and a thienyl derivative.
Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Procedure: The nicotinaldehyde and thienyl derivative are combined with the palladium catalyst and base in the solvent. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(3-Thienyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 6-(3-Thienyl)nicotinic acid.
Reduction: 6-(3-Thienyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-(3-Thienyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(3-Thienyl)nicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The thienyl and aldehyde groups can form hydrogen bonds or participate in other non-covalent interactions, affecting molecular pathways and targets.
相似化合物的比较
Similar Compounds
Picolinaldehyde: Pyridine-2-carboxaldehyde.
Nicotinaldehyde: Pyridine-3-carboxaldehyde.
Isonicotinaldehyde: Pyridine-4-carboxaldehyde.
Uniqueness
6-(3-Thienyl)nicotinaldehyde is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other nicotinaldehyde derivatives. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
属性
IUPAC Name |
6-thiophen-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-2-10(11-5-8)9-3-4-13-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJYLCWTCJHNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-60-5 | |
| Record name | 6-(thiophen-3-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
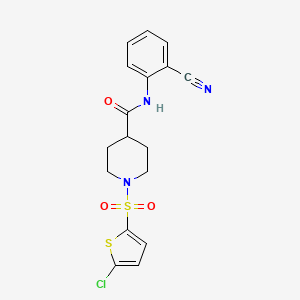
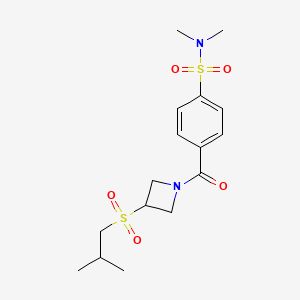
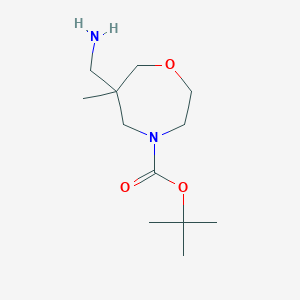
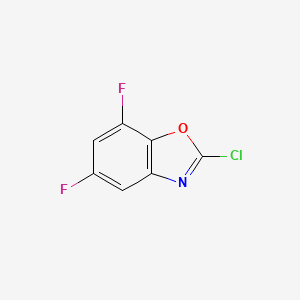
![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
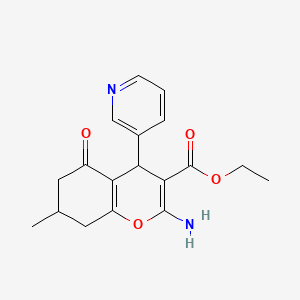
![8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione](/img/structure/B2982691.png)

![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
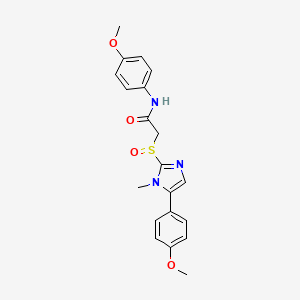
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)
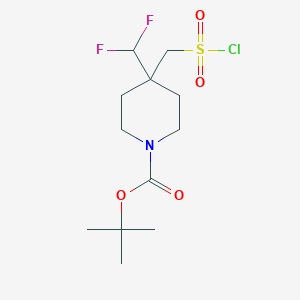
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
